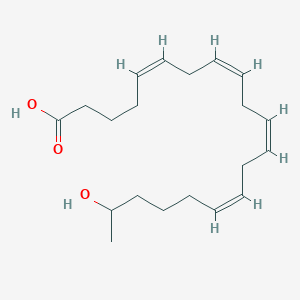
19(R)-HETE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
19(R)-HETE is a hydroxylated derivative of arachidonic acid, a polyunsaturated fatty acid. This compound is part of the hydroxyeicosatetraenoic acids family, which are known for their roles in various physiological processes. This compound is particularly significant due to its involvement in the regulation of vascular tone and renal function.
準備方法
Synthetic Routes and Reaction Conditions: 19(R)-HETE can be synthesized from arachidonic acid through the action of cytochrome P450 enzymes, specifically cytochrome P450 2S1. This enzyme catalyzes the ω-1 hydroxylation of arachidonic acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves the use of microorganisms such as Candida bombicola. These microorganisms are grown on glucose and arachidonic acid, leading to the synthesis of sophorolipids. Acid hydrolysis of these sophorolipids yields this compound .
化学反応の分析
Types of Reactions: 19(R)-HETE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, affecting the compound’s activity.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Reduced forms of this compound.
Substitution: Derivatives with substituted hydroxyl groups.
科学的研究の応用
Cardiovascular Applications
19(R)-HETE has been identified as a potent vasodilator, particularly in renal arterioles. This property makes it a candidate for addressing hypertension and related cardiovascular conditions.
- Mechanism of Action : this compound antagonizes the effects of 20-Hydroxyeicosatetraenoic acid (20-HETE), which is known to induce vasoconstriction and contribute to hypertension. Studies have shown that this compound can normalize blood pressure in models exhibiting 20-HETE-dependent hypertension, indicating its potential as a therapeutic agent for managing high blood pressure and associated renal complications .
- Case Study : A study involving rat renal preglomerular microvessels demonstrated that this compound effectively inhibited 20-HETE-induced sensitization towards phenylephrine, showcasing its role in vascular regulation .
Cancer Treatment
The anti-cancer properties of this compound have been explored, particularly regarding its inhibitory effects on cytochrome P450 enzymes involved in tumor progression.
- Inhibition of Cancer Pathways : Research indicates that both this compound and its S-enantiomer can inhibit the activity of CYP1B1, an enzyme linked to cancer development. This inhibition is characterized as noncompetitive, suggesting that these compounds could serve as novel therapeutic modalities in cancer treatment .
- Synthetic Analogues : Novel synthetic analogues of this compound have been developed to enhance its therapeutic efficacy against cancer. These analogues have shown promising results in inhibiting CYP1A1 and CYP1B1 activities in vitro, highlighting their potential as effective anti-cancer agents .
Neurological Implications
Emerging research suggests that this compound may play a role in neuroprotection.
- Protective Effects Against Ischemia : Studies indicate that this compound can mitigate the effects of ischemia/reperfusion injury, which is critical in conditions like stroke. Its ability to counteract harmful pathways activated during ischemic events positions it as a potential neuroprotective agent .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
作用機序
19(R)-HETE exerts its effects primarily through the modulation of potassium channels in vascular smooth muscle cells. This interaction affects vascular tone and reactivity. Additionally, the compound is involved in the regulation of blood pressure and renal function through its action on cytochrome P450 enzymes.
類似化合物との比較
18-Hydroxyarachidonic acid: Another hydroxylated derivative of arachidonic acid, involved in similar physiological processes.
20-Hydroxyarachidonic acid: Known for its role in renal function and blood pressure regulation.
Uniqueness: 19(R)-HETE is unique due to its specific hydroxylation at the 19th carbon position, which imparts distinct physiological roles compared to other hydroxylated derivatives. Its specific interaction with cytochrome P450 2S1 and its role in modulating potassium channels highlight its unique biochemical pathways.
特性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z)-19-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10- |
InChIキー |
XFUXZHQUWPFWPR-TWVHMNNTSA-N |
SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
異性体SMILES |
CC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
正規SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
同義語 |
19(S)-hydroxyeicosatetraenoic acid 19-HETE 19-hydroxy-5,8,11,14-eicosatetraenoic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















